molecular formula C14H15NO5 B11209202 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11209202
M. Wt: 277.27 g/mol
InChI Key: SCHBXLNQEACFDF-UHFFFAOYSA-N
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Description

5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C14H15NO5 It is known for its unique structure, which includes a dioxane ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-methoxyaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups and structural configuration, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

5-[(4-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H15NO5/c1-14(2)19-12(16)11(13(17)20-14)8-15-9-4-6-10(18-3)7-5-9/h4-8,15H,1-3H3

InChI Key

SCHBXLNQEACFDF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)O1)C

Origin of Product

United States

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